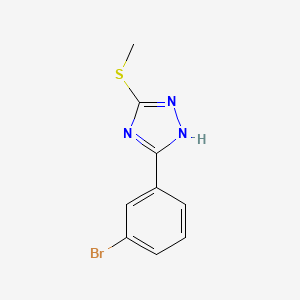phosphane} CAS No. 922551-46-0](/img/structure/B14171509.png)
(Propane-1,3-diyl)bis{[(naphthalen-1-yl)methyl](phenyl)phosphane}
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Propane-1,3-diyl)bis{(naphthalen-1-yl)methylphosphane} is a complex organophosphorus compound It features a propane-1,3-diyl backbone with two phosphane groups, each bonded to a naphthalen-1-ylmethyl and a phenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Propane-1,3-diyl)bis{(naphthalen-1-yl)methylphosphane} typically involves the reaction of propane-1,3-diyl bisphosphane with naphthalen-1-ylmethyl chloride and phenylmagnesium bromide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to reflux in an appropriate solvent like tetrahydrofuran (THF) or toluene.
Industrial Production Methods
Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Analyse Chemischer Reaktionen
Types of Reactions
(Propane-1,3-diyl)bis{(naphthalen-1-yl)methylphosphane} can undergo various chemical reactions, including:
Oxidation: The phosphane groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Substitution: The phenyl and naphthalen-1-ylmethyl groups can be substituted with other groups using appropriate reagents under controlled conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Grignard reagents, organolithium reagents.
Major Products
Oxidation: Phosphine oxides.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
(Propane-1,3-diyl)bis{(naphthalen-1-yl)methylphosphane} has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Used in the synthesis of advanced materials and as a stabilizer in polymer production.
Wirkmechanismus
The mechanism of action of (Propane-1,3-diyl)bis{(naphthalen-1-yl)methylphosphane} involves its ability to coordinate with metal ions, forming stable complexes. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include metal centers in enzymes or synthetic catalysts, and the pathways involved often include coordination and redox processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Propane-1,3-diyl)bis{(phenyl)methylphosphane}
- (Propane-1,3-diyl)bis{(naphthalen-2-yl)methylphosphane}
- (Propane-1,3-diyl)bis{(naphthalen-1-yl)methylphosphane}
Uniqueness
(Propane-1,3-diyl)bis{(naphthalen-1-yl)methylphosphane} is unique due to the presence of both naphthalen-1-ylmethyl and phenyl groups, which provide distinct electronic and steric properties. This uniqueness makes it particularly useful in specific catalytic applications where these properties are advantageous.
Eigenschaften
CAS-Nummer |
922551-46-0 |
|---|---|
Molekularformel |
C37H34P2 |
Molekulargewicht |
540.6 g/mol |
IUPAC-Name |
naphthalen-1-ylmethyl-[3-[naphthalen-1-ylmethyl(phenyl)phosphanyl]propyl]-phenylphosphane |
InChI |
InChI=1S/C37H34P2/c1-3-20-34(21-4-1)38(28-32-18-11-16-30-14-7-9-24-36(30)32)26-13-27-39(35-22-5-2-6-23-35)29-33-19-12-17-31-15-8-10-25-37(31)33/h1-12,14-25H,13,26-29H2 |
InChI-Schlüssel |
NHXMBHPBFLTQAK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)P(CCCP(CC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4)CC5=CC=CC6=CC=CC=C65 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


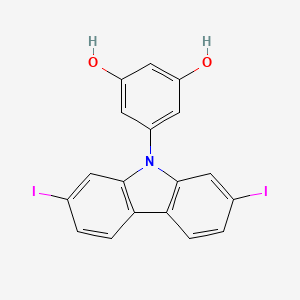
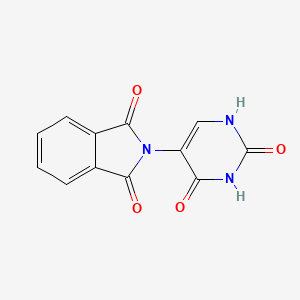
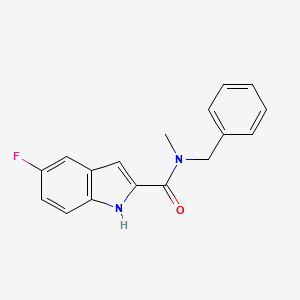
![2-{[2-(4-Methylpiperazin-1-yl)phenyl]methylidene}thiomorpholin-3-one](/img/structure/B14171459.png)
![1(2H)-phthalazinone, 4-[4-(4-aminophenoxy)phenyl]-2-(4-aminophenyl)-](/img/structure/B14171462.png)

![Benzamide, N-[[(4S)-1,4-dihydro-2-oxo-6-(1H-pyrazol-3-yl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-4-yl]methyl]-4-fluoro-](/img/structure/B14171475.png)
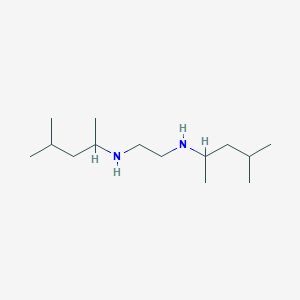
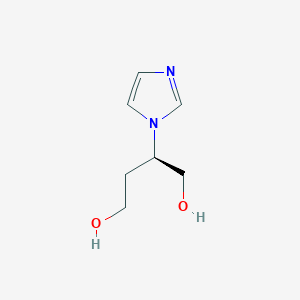
![N-(2-Aminoethyl)-4-{[(2-aminoethyl)amino]methyl}benzamide](/img/structure/B14171494.png)
![4-[2-(4-Nitrophenyl)ethenyl]aniline](/img/structure/B14171496.png)
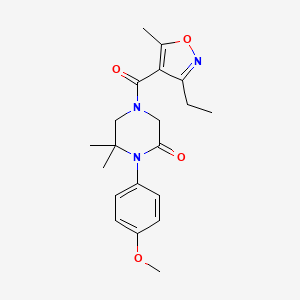
![4,5-Dichloro-2-[(4-chlorophenyl)methyl]-3-methylphenol](/img/structure/B14171503.png)
